Benzo[a]pyrene-7,8-diol is a member of pyrenes.
Benzo(a)pyrene 7,8-dihydrodiol
CAS No.: 13345-25-0
VCID: VC21332267
Molecular Formula: C20H14O2
Molecular Weight: 286.3 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description |
Benzo(a)pyrene 7,8-dihydrodiol is a significant organic compound that belongs to the family of polycyclic aromatic hydrocarbons (PAHs). It is a metabolite of benzo(a)pyrene, a well-known carcinogen found in various environmental sources, including tobacco smoke and grilled foods. The compound has the molecular formula CHO and plays a critical role in the study of environmental health and toxicology due to its implications in DNA damage and cancer development. Structural Representation
Biochemical ActivityBenzo(a)pyrene 7,8-dihydrodiol undergoes further metabolic transformations to form benzo(a)pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE), which is highly reactive towards DNA. The interaction of BPDE with DNA leads to the formation of DNA adducts, causing mutations that may result in cancer. Mechanism of ActionThe primary mechanism by which benzo(a)pyrene 7,8-dihydrodiol exerts its carcinogenic effects involves:
Environmental and Health ImplicationsThe presence of benzo(a)pyrene and its derivatives in the environment raises significant health concerns due to their carcinogenic potential. Sources of ExposureCommon sources of exposure include:
Health RisksExposure to benzo(a)pyrene and its metabolites has been linked to various health risks:
Research FindingsRecent studies have focused on the metabolic pathways and health impacts associated with benzo(a)pyrene 7,8-dihydrodiol:
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CAS No. | 13345-25-0 | ||||||||||||||
Product Name | Benzo(a)pyrene 7,8-dihydrodiol | ||||||||||||||
Molecular Formula | C20H14O2 | ||||||||||||||
Molecular Weight | 286.3 g/mol | ||||||||||||||
IUPAC Name | 7,8-dihydrobenzo[a]pyrene-7,8-diol | ||||||||||||||
Standard InChI | InChI=1S/C20H14O2/c21-17-9-8-14-15-7-6-12-3-1-2-11-4-5-13(19(15)18(11)12)10-16(14)20(17)22/h1-10,17,20-22H | ||||||||||||||
Standard InChIKey | YDXRLMMGARHIIC-UHFFFAOYSA-N | ||||||||||||||
SMILES | C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC(C5O)O)C=C2 | ||||||||||||||
Canonical SMILES | C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC(C5O)O)C=C2 | ||||||||||||||
Purity | > 95% | ||||||||||||||
Quantity | Milligrams-Grams | ||||||||||||||
Synonyms | 7,8-dihydro 7,8-dihydroxybenzo(a)pyrene 7,8-dihydro-7,8-dihydroxybenzopyrene 7,8-dihydrobenzo(a)pyrene-7,8-diol 7,8-dihydroxy-7,8-dihydrobenzo(a)pyrene benzo(a)pyrene 7,8-dihydrodiol benzo(a)pyrene 7,8-dihydrodiol, (7R-trans)-isomer benzo(a)pyrene 7,8-dihydrodiol, (7S-trans)-isomer benzo(a)pyrene 7,8-dihydrodiol, (cis)-isomer benzo(a)pyrene 7,8-dihydrodiol, (trans)-(+-)-isomer benzo(a)pyrene 7,8-dihydrodiol, (trans)-isomer benzopyrene-7,8-dihydrodiol BP-7,8 diol trans-7,8-dihydroxy-7,8-dihydrobenzo(a)pyrene trans-benzopyrene 7,8-dihydrodiol |
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PubChem Compound | 25892 | ||||||||||||||
Last Modified | Apr 15 2024 |
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